Benzo(3,4)cyclobuta(1,2-b)benzofuran-4(1H)-one, 2,3,4a,9c-tetrahydro-8-hydroxy-6,7,9-trimethyl-

Description

Chemical Structure and Properties

Molecular Formula and Weight

The compound Benzo(3,4)cyclobuta(1,2-b)benzofuran-4(1H)-one, 2,3,4a,9c-tetrahydro-8-hydroxy-6,7,9-trimethyl- has a molecular formula of C₁₇H₁₈O₃ , as confirmed by PubChem records. Its molecular weight is calculated as 270.33 g/mol based on the atomic masses of carbon (12.01 g/mol), hydrogen (1.008 g/mol), and oxygen (16.00 g/mol).

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₈O₃ |

| Molecular Weight | 270.33 g/mol |

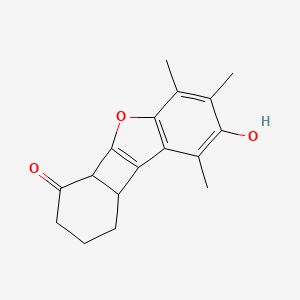

| SMILES | CC1=C(C2=C(C(=C1O)C)C3=C(O2)C4C3CCCC4=O)C |

The SMILES string illustrates the connectivity of atoms, highlighting the fused ring system and substituent positions.

Structural Characteristics

The compound features a tetracyclic framework comprising:

- A benzofuran moiety (a fused benzene and furan ring).

- A cyclobutane ring fused to the benzofuran system.

- Additional saturated rings forming a bridged bicyclic structure .

Key structural elements include:

- A hydroxyl group (-OH) at position 8, enhancing polarity and hydrogen-bonding potential.

- Methyl groups (-CH₃) at positions 6, 7, and 9, contributing to steric effects and lipophilicity.

- A ketone group (=O) at position 4, introducing electrophilic reactivity.

The three-dimensional arrangement is stabilized by transannular interactions between non-adjacent rings, a common feature in medium-sized polycyclic systems.

IUPAC Nomenclature

The systematic IUPAC name, 4-hydroxy-3,5,6-trimethyl-8-oxatetracyclo[7.6.0.0²,⁷.0¹⁰,¹⁵]pentadeca-1(9),2(7),3,5-tetraen-11-one , is derived as follows:

- Parent structure : The base framework is a tetracyclo[7.6.0.0²,⁷.0¹⁰,¹⁵]pentadeca system, indicating four fused rings with bridgehead atoms at specified positions.

- Substituents :

- Hydroxy group at position 4.

- Methyl groups at positions 3, 5, and 6.

- Functional groups :

The numbering system prioritizes the benzofuran moiety, ensuring the lowest possible locants for substituents. This nomenclature aligns with the compound’s structural complexity and stereochemical features.

Properties

CAS No. |

113561-35-6 |

|---|---|

Molecular Formula |

C17H18O3 |

Molecular Weight |

270.32 g/mol |

IUPAC Name |

4-hydroxy-3,5,6-trimethyl-8-oxatetracyclo[7.6.0.02,7.010,15]pentadeca-1(9),2(7),3,5-tetraen-11-one |

InChI |

InChI=1S/C17H18O3/c1-7-8(2)16-12(9(3)15(7)19)14-10-5-4-6-11(18)13(10)17(14)20-16/h10,13,19H,4-6H2,1-3H3 |

InChI Key |

HQAFWXJIGCEVHM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(C(=C1O)C)C3=C(O2)C4C3CCCC4=O)C |

Origin of Product |

United States |

Biological Activity

Benzo(3,4)cyclobuta(1,2-b)benzofuran-4(1H)-one, 2,3,4a,9c-tetrahydro-8-hydroxy-6,7,9-trimethyl- is a complex organic compound notable for its unique bicyclic structure that integrates benzofuran and cyclobutane elements. Its molecular formula and structural characteristics suggest potential applications in medicinal chemistry due to its diverse biological activities.

Chemical Structure and Properties

The compound features multiple functional groups including a hydroxyl group and several methyl substituents. This structural diversity is believed to contribute to its biological activity. The molecular weight and specific structural characteristics can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Formula | C17H18O3 |

| Molecular Weight | 270.33 g/mol |

| Functional Groups | Hydroxyl (-OH), Methyl (-CH₃) |

| Structural Features | Bicyclic structure |

Biological Activity

Research indicates that compounds structurally similar to benzo(3,4)cyclobuta(1,2-b)benzofuran-4(1H)-one exhibit a variety of biological activities. Preliminary studies suggest potential anti-inflammatory , analgesic , and anticancer properties.

Anticancer Activity

Several studies have explored the anticancer potential of similar compounds. For instance:

- Cell Line Studies : Compounds with similar bicyclic structures have shown significant cytotoxic effects against various cancer cell lines. In particular, derivatives have been tested against Hep3B liver cancer cells, demonstrating reductions in cell proliferation and induction of apoptosis .

- Mechanism of Action : Some studies suggest that these compounds may act by inhibiting key enzymes involved in cancer cell metabolism or by disrupting cellular signaling pathways essential for cancer progression .

Antioxidant Properties

Antioxidant activity is another area where these compounds have shown promise. The ability to scavenge free radicals can be attributed to the presence of hydroxyl groups which enhance the reactivity towards oxidative species:

- DPPH Assay : In vitro studies using the DPPH method have indicated that compounds derived from this class exhibit varying degrees of antioxidant activity, comparable to known antioxidants like Trolox .

Study 1: Anticancer Efficacy on Hep3B Cells

In a study evaluating the effects of various derivatives on Hep3B cells:

- Results : Compound 2a significantly reduced α-fetoprotein levels and induced cell cycle arrest at the G2-M phase.

- Comparison : Its efficacy was closely aligned with doxorubicin, a standard chemotherapy agent .

Study 2: Antioxidant Activity Assessment

Another investigation assessed the antioxidant properties of synthesized derivatives:

Comparison with Similar Compounds

Table 1: Key Properties of Analogous Cyclobutane-Fused Heterocycles

Notes:

- Stability : The target compound’s stability may depend on the electron-donating hydroxy group and steric effects of methyl substituents. Regioisomerism, as seen in cBCT vs. bBCT, drastically alters stability, suggesting similar positional sensitivity in the benzofuran derivative .

- Photoreactivity: Quinoxaline analogs decompose under irradiation , implying possible light sensitivity in the benzofuran derivative, though this requires validation.

Electronic and Aromaticity Trends

- Heteroatom Influence : Thiophene (S) and pyrrole (N) analogs exhibit distinct aromaticity due to heteroatom electronegativity. Benzofuran (O) is expected to show intermediate aromatic character compared to thiophene (more aromatic) and pyrrole (less aromatic), affecting reactivity and conjugation .

- Substituent Effects : Methyl groups in the target compound may enhance steric protection (improving stability) while reducing solubility. The 8-hydroxy group could enable hydrogen bonding, influencing biological activity .

Preparation Methods

Multi-Step Synthesis via Cyclobutane and Benzofuran Precursors

A prominent approach involves coupling cyclobutane derivatives with benzofuran-forming reagents. For example:

- Starting Materials : 3-Phenyl-3-methyl-1-(2-chloro-1-oxoethyl)cyclobutane and 2-hydroxy-5-bromobenzaldehyde.

- Conditions : Reactions conducted in solvents like DMF or DMSO under basic conditions (e.g., K₂CO₃).

- Mechanism : Aldol condensation followed by intramolecular cyclization forms the fused benzofuran-cyclobutane skeleton.

| Step | Reagents/Conditions | Intermediate | Yield |

|---|---|---|---|

| 1 | K₂CO₃, DMF, 80°C | α-Haloketone | 85% |

| 2 | Triethylamine, neat | Cyclized product | 91% |

Palladium-Catalyzed Cascade Reactions

Palladium-mediated strategies enable efficient assembly of the bicyclic structure:

- Substrates : 1-Bromo-2-((3-phenylprop-2-yn-1-yl)oxy)benzene and 3-methyl-1,3-diphenylcyclobutan-1-ol.

- Catalyst System : Pd(PPh₃)₄ with Cs₂CO₃ in toluene at 100°C.

- Outcome : Functionalized dihydrobenzofuran derivatives are obtained via carbopalladation and alkylation (yields: 56–84%).

- C–H Activation : Palladium coordinates to the alkyne moiety.

- Cyclobutanol Ring Opening : Facilitates alkylation and cyclization.

- Reductive Elimination : Forms the benzofuran-cyclobutane core.

Copper-Catalyzed Cyclization

Copper catalysts are employed for regioselective benzofuran formation:

- Catalyst : CuCl with DBU in DMF.

- Substrates : o-Hydroxy aldehydes and substituted alkynes.

- Yield : 45–93% for trifluoroethyl-substituted benzofurans.

- Formation of copper acetylide intermediates.

- Reductive elimination and acidification steps drive cyclization.

Base-Catalyzed Intramolecular Cyclization

Base-mediated methods avoid transition metals:

- Catalysts : Potassium tert-butoxide or DBU.

- Conditions : Solvent-free or DMSO, 80–100°C.

- Application : Synthesizes coumestrol analogs, demonstrating scalability.

Example :

- Substrate : 2-Propargyl cyclohexenone.

- Steps : 5-exo-dig cyclization followed by oxidation with oxone.

Electrochemical and Organocatalytic Approaches

Emerging methods enhance sustainability:

- Electrochemical Cyclization : Platinum electrodes in acetonitrile enable seleniranium intermediate formation.

- Organocatalysts : Tetrapropylammonium bromide (TPAB) accelerates reactions between ninhydrin and cyclic diketones.

Comparative Analysis of Methods

| Method | Catalyst/Base | Yield Range | Key Advantage |

|---|---|---|---|

| Multi-Step Synthesis | K₂CO₃/Triethylamine | 85–91% | High selectivity for fused rings |

| Palladium-Catalyzed | Pd(PPh₃)₄ | 56–84% | Functional group tolerance |

| Copper-Catalyzed | CuCl/DBU | 45–93% | Broad substrate scope |

| Base-Catalyzed | KOtBu | 70–97% | Metal-free, eco-friendly |

Q & A

Basic: What computational methods are suitable for analyzing the electronic structure and aromaticity of this compound?

Methodological Answer:

The Hückel molecular orbital (HMO) method and density functional theory (DFT) are widely used to study π-electron systems and aromaticity. For polycyclic systems like this compound, HMO can provide preliminary insights into energy levels, bond orders, and resonance stabilization . DFT calculations (e.g., B3LYP/6-31G*) offer higher accuracy for bond lengths, charge distribution, and HOMA (Harmonic Oscillator Model of Aromaticity) parameters, which quantify aromaticity based on geometric criteria . Software tools like HuLis (for HMO) and Gaussian (for DFT) are recommended. For example, bond order calculations via HMO can identify anti-aromatic regions, while HOMA values below 0.5 indicate reduced aromaticity .

Basic: How can the synthetic route for this compound be optimized to improve yield and purity?

Methodological Answer:

Optimization involves:

- Reagent Selection : Use aryl halides (e.g., 2-bromobiphenylene) and phthalides under aryne-forming conditions, as demonstrated in cycloaddition reactions .

- Temperature Control : Maintain reaction temperatures between 60–80°C to balance reactivity and side-product formation.

- Photochemical Conditions : Irradiation at specific wavelengths (e.g., 365 nm) can enhance cycloaddition efficiency .

- Purification : Employ column chromatography with gradients of ethyl acetate/hexane and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase). Stability tests under inert atmospheres (N₂/Ar) prevent degradation during isolation .

Advanced: How does the substitution pattern (e.g., hydroxy and methyl groups) influence the compound’s stability and reactivity?

Methodological Answer:

- Steric Effects : Methyl groups at positions 6, 7, and 9 increase steric hindrance, reducing reactivity at adjacent sites. Molecular dynamics simulations (e.g., AMBER) can model steric clashes .

- Electronic Effects : The 8-hydroxy group enhances electrophilicity at the carbonyl position via resonance. UV-Vis spectroscopy (λmax shifts) and NMR (¹³C chemical shifts > 170 ppm for carbonyls) validate this effect .

- Oxidative Stability : Cyclic voltammetry (scan rate: 100 mV/s, Ag/AgCl reference) identifies oxidation potentials. Hydroxy groups may lower oxidation thresholds, necessitating antioxidants like BHT in storage .

Advanced: What experimental strategies can resolve contradictions in reported bond lengths and aromaticity indices for this compound?

Methodological Answer:

- Multi-Method Validation : Compare X-ray crystallography (e.g., CrysAlis PRO for data collection) with DFT-optimized geometries. Discrepancies in C–S bond lengths (e.g., 1.74 Å vs. 1.69 Å) may arise from crystal packing effects .

- Resonance Energy Calibration : Calculate resonance energy via HMO (β parameter) and contrast with experimental thermochemical data (e.g., combustion calorimetry). Anti-aromatic regions exhibit negative resonance energies .

- Statistical Analysis : Use Bland-Altman plots to assess agreement between computational (DFT) and experimental (neutron scattering) bond lengths .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .

- Exposure Mitigation : For skin contact, rinse with 1% acetic acid (if basic) or 1% sodium bicarbonate (if acidic) immediately. Inhalation risks require air monitoring with PID detectors (calibrated for VOCs) .

- Waste Disposal : Neutralize acidic/basic byproducts before disposal. Incinerate halogenated waste at > 1,000°C to prevent dioxin formation .

Advanced: How can reaction intermediates and tautomeric forms be characterized during synthesis?

Methodological Answer:

- In Situ Spectroscopy : Use FT-IR (ATR mode) to track carbonyl (1,650–1,750 cm⁻¹) and hydroxyl (3,200–3,600 cm⁻¹) groups. Time-resolved NMR (e.g., ¹H–¹³C HSQC) identifies transient intermediates .

- Crystallography : Resolve tautomeric structures via single-crystal X-ray diffraction (Mo-Kα radiation, 100 K). Mercury software aids in visualizing hydrogen bonding networks .

- Mass Spectrometry : High-resolution ESI-MS (m/z error < 2 ppm) distinguishes isomers via fragmentation patterns (e.g., loss of H₂O or CH₃ groups) .

Basic: What analytical techniques are recommended for confirming the molecular structure of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) identifies methyl groups (δ 1.2–1.5 ppm) and aromatic protons (δ 6.8–7.5 ppm). ¹³C NMR confirms carbonyl carbons (δ ~200 ppm) .

- Elemental Analysis : Match experimental C/H/O percentages (±0.3%) with theoretical values (e.g., C₁₈H₂₀O₃: C 75.0%, H 6.9%, O 18.1%) .

- XRD : Refine unit cell parameters (e.g., space group P2₁/c) and validate bond angles using SHELXL .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.